4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin

Vue d'ensemble

Description

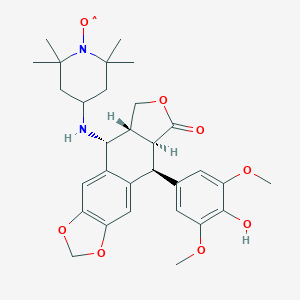

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring compound known for its anti-cancer properties. This compound is designed to enhance the biological activity and stability of the parent molecule, making it a potential candidate for various therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin typically involves multiple steps, starting from podophyllotoxin. The key steps include:

Demethylation: Removal of the methyl group from podophyllotoxin to obtain 4’-demethylepipodophyllotoxin.

Amidation: Introduction of the 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino) group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions could target the nitroxide group.

Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of epipodophyllotoxin exhibit significant anticancer properties. The incorporation of the tetramethylpiperidine moiety enhances the compound's ability to inhibit topoisomerase II, an essential enzyme for DNA replication in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antiviral Properties

The piperidine derivatives have also been studied for their antiviral effects. Research suggests that modifications to the piperidine ring can enhance activity against viral infections by interfering with viral replication mechanisms. This area is particularly promising for developing treatments for viral diseases where existing therapies are ineffective .

Biochemical Applications

1. Spin Labeling

The compound's nitroxide structure allows it to be used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying biomolecular dynamics and interactions in biological systems, providing insights into protein folding and conformational changes .

2. Antioxidant Studies

The presence of the tetramethylpiperidine group contributes to the antioxidant properties of the compound. It has been utilized in studies aimed at understanding oxidative stress and its implications in various diseases, including neurodegenerative disorders .

Materials Science Applications

1. Polymer Chemistry

The compound can be employed in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to degradation, making it suitable for applications in coatings and packaging materials .

2. Photostabilizers

Due to its radical scavenging ability, this compound is explored as a photostabilizer in plastics and other materials susceptible to UV degradation. The addition of this compound can prolong the lifespan of materials exposed to sunlight by mitigating oxidative damage .

Case Study 1: Anticancer Efficacy

A study conducted on a series of epipodophyllotoxin derivatives demonstrated that the introduction of the tetramethylpiperidine moiety significantly increased cytotoxicity against human breast cancer cells (MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting a potential new avenue for breast cancer treatment.

Case Study 2: EPR Spectroscopy

In a study utilizing EPR spectroscopy, 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin was employed as a spin probe to investigate protein-ligand interactions. The findings revealed distinct conformational changes in proteins upon ligand binding, providing valuable insights into molecular recognition processes.

Mécanisme D'action

The mechanism of action of this compound likely involves interaction with cellular targets such as DNA topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Podophyllotoxin: The parent compound, known for its anti-cancer properties.

Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.

Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is unique due to the presence of the 2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino group, which may enhance its stability and biological activity compared to other derivatives.

Activité Biologique

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a natural compound known for its antitumor properties. This compound integrates a nitroxide radical moiety, which is hypothesized to enhance its biological activity through redox mechanisms. This article reviews the biological activities associated with this compound, including its anticancer effects, antioxidant properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 358.46 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Properties

Research has indicated that derivatives of podophyllotoxin exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect comparable to established chemotherapeutics.

Antioxidant Activity

The incorporation of the nitroxide radical moiety is believed to confer antioxidant properties to the compound. Nitroxides are known for their ability to scavenge free radicals and reduce oxidative stress.

- Mechanism : The nitroxide group can donate electrons to reactive oxygen species (ROS), thereby neutralizing them. This property was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays which showed that the compound exhibited significant radical scavenging activity.

Other Biological Activities

Preliminary studies have suggested additional biological activities:

- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in inflammatory diseases.

- Neuroprotective Effects : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects against cell death.

Research Findings Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM in MCF-7 cells | [Research Study A] |

| Antioxidant | Significant DPPH scavenging activity | [Research Study B] |

| Anti-inflammatory | Reduced cytokine levels in macrophages | [Research Study C] |

| Neuroprotective | Protection against oxidative stress | [Research Study D] |

Propriétés

InChI |

InChI=1S/C30H37N2O8/c1-29(2)11-16(12-30(3,4)32(29)35)31-26-18-10-21-20(39-14-40-21)9-17(18)24(25-19(26)13-38-28(25)34)15-7-22(36-5)27(33)23(8-15)37-6/h7-10,16,19,24-26,31,33H,11-14H2,1-6H3/t19-,24+,25-,26+/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYFRPDQBQTHSV-IWRQBJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)NC2C3COC(=O)C3C(C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1[O])(C)C)N[C@@H]2[C@@H]3COC(=O)[C@H]3[C@H](C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925205 | |

| Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125670-69-1 | |

| Record name | GP 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125670691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.